molecular formula C24H25N5OS B2714992 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577989-92-5

2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2714992
CAS No.: 577989-92-5
M. Wt: 431.56
InChI Key: MTCUIMBNALQYFC-UHFFFAOYSA-N
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Description

2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5OS and its molecular weight is 431.56. The purity is usually 95%.
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Biological Activity

The compound 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OS2C_{14}H_{18}N_{2}O_{S}^{2}, and it has a molar mass of 294.44 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities, particularly in cancer therapy and neuroprotection.

PropertyValue
Molecular FormulaC14H18N2OS2
Molar Mass294.44 g/mol
CAS Number379713-57-2

Anticancer Activity

Recent studies indicate that compounds with a similar structural framework exhibit significant anticancer properties. The pyrroloquinoxaline scaffold has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The proposed mechanism involves interaction with specific cellular targets that modulate signaling pathways related to cell survival and apoptosis. The compound may act as an inhibitor of certain kinases or transcription factors involved in tumor growth and metastasis.

Neuroprotective Effects

In addition to its anticancer properties, the compound may exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems. Compounds containing thiophene moieties have been shown to enhance cognitive function in animal models, suggesting a potential application in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Pyrroloquinoxaline Derivatives :
    • A series of pyrroloquinoxaline derivatives were synthesized and evaluated for their anticancer activity.
    • Results indicated that modifications on the thiophene ring significantly influenced the cytotoxicity against various cancer cell lines.
  • Neuroprotective Study :
    • A related thiophene-containing compound was tested for its ability to protect neurons from oxidative stress.
    • The study found that the compound reduced markers of oxidative damage and improved neuronal survival rates.

Research Findings

Research has shown that compounds similar to This compound can effectively target multiple pathways involved in cancer progression and neurodegeneration:

  • Cytotoxicity Assays : In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines.
  • Mechanistic Studies : Studies utilizing western blotting and flow cytometry revealed alterations in apoptosis-related proteins upon treatment with these compounds.

Properties

IUPAC Name

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c25-22-20(24(30)26-15-17-9-6-14-31-17)21-23(28-19-11-5-4-10-18(19)27-21)29(22)13-12-16-7-2-1-3-8-16/h4-7,9-11,14H,1-3,8,12-13,15,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUIMBNALQYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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